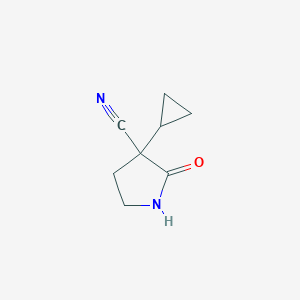
3-吡咯烷碳腈,3-环丙基-2-氧代-
描述
Molecular Structure Analysis
The InChI code for 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11)/t8-/m1/s1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The physical form of 3-Pyrrolidinecarbonitrile, 3-cyclopropyl-2-oxo- is described as a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the retrieved data.科学研究应用
合成和化学转化
化学化合物“3-吡咯烷碳腈,3-环丙基-2-氧代-”是有机合成中的重要中间体,有助于开发具有潜在生物和药理活性的复杂分子。例如,Mn(III) 介导的氧化环化反应利用吡咯和吲哚,揭示了它在合成 tronocarpine 四环核中的作用,这在药物发现过程中至关重要 (Magolan & Kerr,2006)。这个例子强调了该化合物在生成新结构中的用途,可能导致新的治疗剂。
荧光特性和生物活性
具有吡啶酮片段的化合物,例如“3-吡咯烷碳腈,3-环丙基-2-氧代-”,表现出一系列生物活性,包括抗炎、镇痛、抗癌和强心作用。它们的结构基序,特别是氰基的存在,增强了荧光量子产率,使这些化合物在荧光传感应用中很有价值 (Fedoseev 等,2015)。这种双重功能——生物活性和光学性质——使此类化合物成为药物化学和材料科学中进一步探索的有趣候选者。
催化应用和材料科学
“3-吡咯烷碳腈,3-环丙基-2-氧代-”的多功能性延伸到催化和材料科学。例如,由 l-氨基酸衍生的具有不对称中心的多聚 N-乙烯基吡咯烷酮的发展展示了该化合物在稳定纳米团簇以进行催化不对称氧化中的作用。这一创新为合成光学活性化合物开辟了新途径,突出了该材料在绿色化学和催化中的重要性 (Hao 等,2016).
环境和传感应用
使用介质阻挡放电技术在水中降解氮杂环化合物(如吡啶)的机理说明了相关化合物的环境应用。这项研究提供了从水中去除有害物质的见解,展示了“3-吡咯烷碳腈,3-环丙基-2-氧代-”衍生物在环境科学和污染控制中的潜力 (Li 等,2017).
安全和危害
属性
IUPAC Name |
3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLOYDKKQPQELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCNC2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


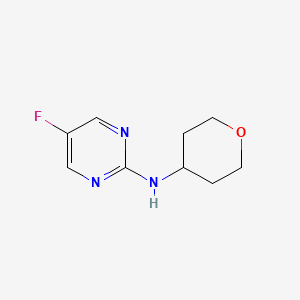
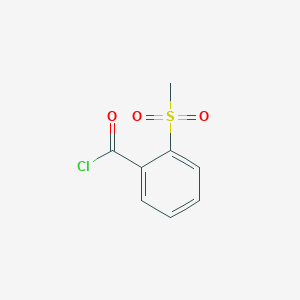
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
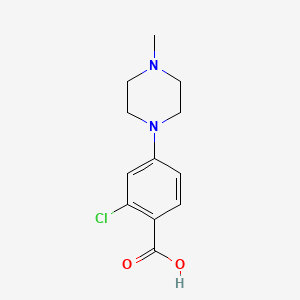
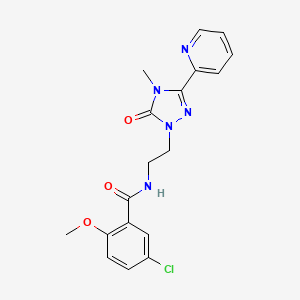

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
![N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2929246.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)

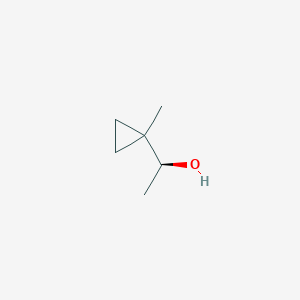
![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)
![N-(1-cyanocyclobutyl)-6-(furan-2-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2929255.png)